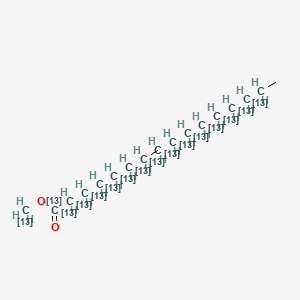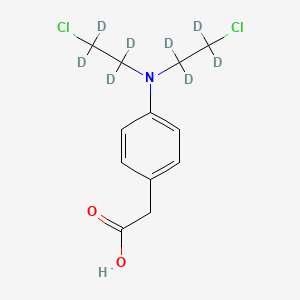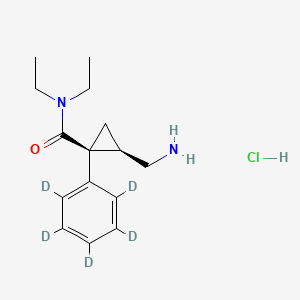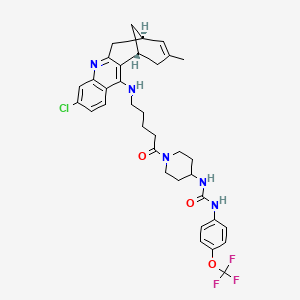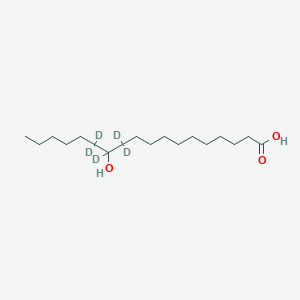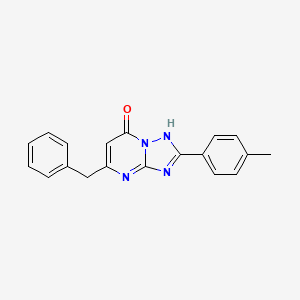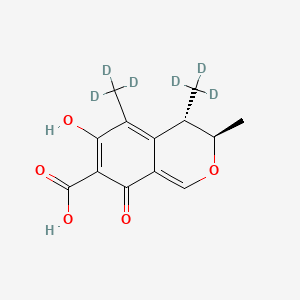
Citrinin-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Citrinin-d6 is a deuterated analog of citrinin, a mycotoxin produced by several species of fungi, including Penicillium and Aspergillus. Citrinin is known for its nephrotoxic effects and is commonly found in stored grains and other plant products. The deuterated form, this compound, is used primarily in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of citrinin-d6 typically involves the incorporation of deuterium atoms into the citrinin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms in citrinin with deuterium atoms using deuterated solvents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the citrinin molecule.
Industrial Production Methods: Industrial production of this compound is not as common as its laboratory synthesis due to its specialized use in research. the general approach involves:
Fermentation: Culturing deuterium-labeled Penicillium or Aspergillus species in a deuterated medium to produce this compound.
Purification: The produced this compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
化学反応の分析
Types of Reactions: Citrinin-d6, like citrinin, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, including hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into less toxic metabolites.
Substitution: Specific conditions can lead to substitution reactions where functional groups in this compound are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, Fenton’s reagent, and UV irradiation are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation Products: Hydroxylated this compound derivatives.
Reduction Products: Dihydro-citrinin-d6 and other reduced forms.
Substitution Products: Halogenated this compound derivatives.
科学的研究の応用
Citrinin-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Mass Spectrometry: Used as an internal standard for quantifying citrinin in various samples.
Toxicological Studies: Helps in studying the metabolism and toxicokinetics of citrinin in biological systems.
Analytical Chemistry: Used in developing and validating analytical methods for detecting citrinin in food and environmental samples.
Biological Research: Assists in understanding the biological effects and mechanisms of citrinin toxicity.
作用機序
Citrinin-d6, like citrinin, exerts its effects primarily through its interaction with cellular components. The mechanism involves:
Mitochondrial Dysfunction: Citrinin inhibits enzymes in the mitochondrial respiratory chain, leading to reduced ATP production and increased oxidative stress.
Enzyme Inhibition: Inhibits enzymes such as malate dehydrogenase and glutamate dehydrogenase, disrupting cellular metabolism.
Oxidative Stress: Induces the production of reactive oxygen species, causing oxidative damage to cellular components.
類似化合物との比較
Citrinin-d6 is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. Similar compounds include:
Citrinin: The non-deuterated form, known for its nephrotoxic effects.
Ochratoxin A: Another mycotoxin with similar nephrotoxic properties but different chemical structure.
Patulin: A mycotoxin produced by Penicillium species, known for its genotoxic effects.
This compound stands out due to its specific use in analytical and toxicological research, providing a stable and reliable standard for various studies.
特性
分子式 |
C13H14O5 |
|---|---|
分子量 |
256.28 g/mol |
IUPAC名 |
(3R,4S)-6-hydroxy-3-methyl-8-oxo-4,5-bis(trideuteriomethyl)-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1/i1D3,2D3 |
InChIキー |
CBGDIJWINPWWJW-LTNSUXMLSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@@H]1[C@H](OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C([2H])([2H])[2H])C |
正規SMILES |
CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


